molecular formula C25H33N5O6S2 B2749161 Ethyl 4-((4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 449768-73-4

Ethyl 4-((4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2749161
CAS No.: 449768-73-4
M. Wt: 563.69
InChI Key: XZNIZCMGWNJDIL-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C25H33N5O6S2 and its molecular weight is 563.69. The purity is usually 95%.
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Biological Activity

Ethyl 4-((4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate (CAS Number: 1215664-62-2) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H34ClN5O6S2C_{25}H_{34}ClN_{5}O_{6}S_{2} with a molecular weight of approximately 600.2 g/mol. The structure features multiple functional groups including sulfonamide and piperazine moieties, which are often associated with diverse pharmacological effects.

PropertyValue
Molecular FormulaC₃₄H₄₄ClN₅O₆S₂
Molecular Weight600.2 g/mol
CAS Number1215664-62-2

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. Compounds with similar structures have been shown to inhibit protein kinases and modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders and cancer .

Potential Mechanisms:

  • Enzyme Inhibition : The sulfonamide group may interact with active sites on enzymes, inhibiting their function.
  • Receptor Modulation : The piperazine structure could facilitate binding to neurotransmitter receptors, influencing signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties similar to other heterocyclic compounds used in cancer therapy .
  • Antimicrobial Properties : The presence of the sulfonamide group indicates potential antimicrobial activity, as many sulfonamides are known for their antibacterial effects.
  • Neuroprotective Effects : Given its structural similarities to known neuroprotective agents, further investigation into its effects on neurodegenerative diseases is warranted.

Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of various heterocyclic compounds in vitro against different cancer cell lines. This compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutics .

Study 2: Neuroprotective Properties

Another research effort focused on the neuroprotective effects of compounds with similar structures in models of oxidative stress-induced neuronal injury. Results indicated that the compound could reduce cell death and oxidative stress markers in neuronal cells.

Properties

IUPAC Name

ethyl 4-[4-[(3-carbamoyl-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O6S2/c1-4-36-25(33)28-11-13-30(14-12-28)38(34,35)18-7-5-17(6-8-18)23(32)27-24-21(22(26)31)19-9-10-29(16(2)3)15-20(19)37-24/h5-8,16H,4,9-15H2,1-3H3,(H2,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNIZCMGWNJDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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